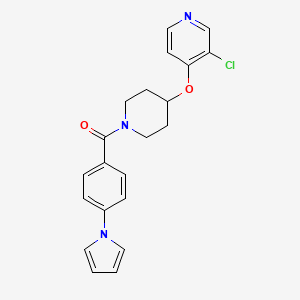

![molecular formula C15H12FNO3S B2479687 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2479687.png)

2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

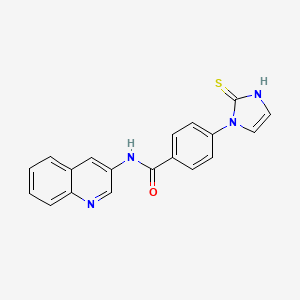

This compound is a thiophene derivative, which is a class of compounds that have been of interest to scientists due to their potential biological activity . The empirical formula of this compound is C16H14FNO3S and it has a molecular weight of 319.35 .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a fluorobenzoyl group and a carboxylic acid group .Chemical Reactions Analysis

As a thiophene derivative, this compound could potentially participate in a variety of chemical reactions. Thiophene derivatives are known to be involved in reactions such as corrosion inhibition and the advancement of organic semiconductors .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current literature.Scientific Research Applications

Synthesis and Biological Evaluation

A study by Kathiravan, Venugopal, and Muthukumaran (2017) focused on synthesizing novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid. These compounds exhibited significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus, highlighting potential applications in developing new antibacterial agents (Kathiravan, Venugopal, & Muthukumaran, 2017).

Antifungal and Anti-Inflammatory Properties

Radwan, Shehab, and El-Shenawy (2009) synthesized 5-substituted benzo[b]thiophene derivatives with potent anti-inflammatory activity. This research underscores the potential therapeutic applications of these compounds in treating inflammation-related conditions (Radwan, Shehab, & El-Shenawy, 2009).

Luminescent Supramolecular Assemblies

Osterod and colleagues (2001) investigated stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, which form hydrogen-bonded complexes with significant photoluminescence properties. These findings may have implications for the development of new materials with specific optical properties (Osterod et al., 2001).

Anticancer and Antitumor Potential

Shams et al. (2010) explored the antitumor activities of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Many of these compounds demonstrated significant inhibitory effects on various human cancer cell lines, suggesting their potential as anticancer agents (Shams et al., 2010).

Applications in Dye and Pigment Industry

Sabnis and Rangnekar (1989) synthesized azo benzo[b]thiophene derivatives and applied them as disperse dyes, highlighting the use of these compounds in textile and pigment industries. The dyes exhibited good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Future Directions

Properties

IUPAC Name |

2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3S/c16-10-6-2-1-4-8(10)13(18)17-14-12(15(19)20)9-5-3-7-11(9)21-14/h1-2,4,6H,3,5,7H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCLNFRWWDXEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201679 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-di(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine](/img/structure/B2479606.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2479614.png)

![3-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2479617.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2479619.png)

![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]acetic acid](/img/structure/B2479620.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide](/img/structure/B2479621.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide](/img/structure/B2479624.png)

![N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2479626.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2479627.png)